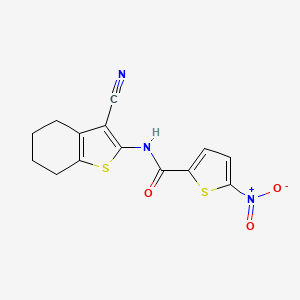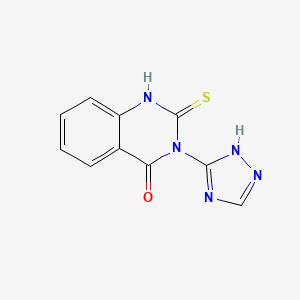
2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C10H7N5OS . It has a molecular weight of 245.26 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C10H7N5OS . It contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms in the molecule would be determined by techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, and solubility. For 2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one, the melting point is reported to be 234-235°C . Other properties like boiling point and solubility are not specified in the available resources .Scientific Research Applications
Synthetic Methodologies
A key aspect of the research on 2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one and related compounds involves innovative synthetic approaches for constructing complex molecular structures. For example, the use of silver catalysis has been demonstrated to produce diverse functionalized isoquinolines through complex annulations involving a silver carbenoid intermediate, highlighting an alternative entry to transformations of N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles (Yang et al., 2017). Additionally, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives via a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol represents another significant synthetic methodology, emphasizing the utility of recyclable catalysts (Niknam et al., 2011).
Biological Activities
Research into the biological activities of 2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one derivatives reveals promising antituberculosis and cytotoxicity profiles. A study synthesized a series of 3-heteroarylthioquinoline derivatives showing significant activity against Mycobacterium tuberculosis H37Rv, with two compounds exhibiting the most potent activity without toxic effects on mouse fibroblasts (Chitra et al., 2011). Additionally, novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties have shown good antipyretic and anti-inflammatory activities, demonstrating the therapeutic potential of these compounds (Ghorab et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-sulfanylidene-3-(1H-1,2,4-triazol-5-yl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5OS/c16-8-6-3-1-2-4-7(6)13-10(17)15(8)9-11-5-12-14-9/h1-5H,(H,13,17)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDBZJYXJRENKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)
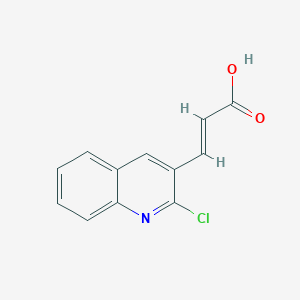
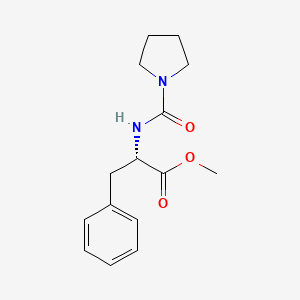
![4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide](/img/structure/B2745461.png)
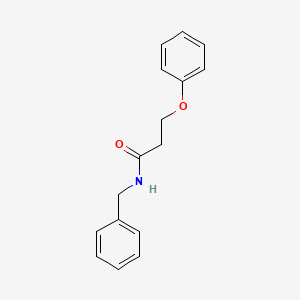
![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)
![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)
![N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2745468.png)
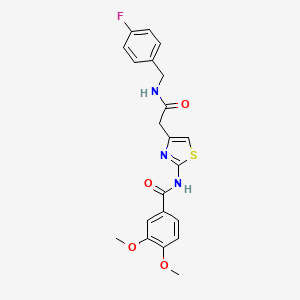
![16-Hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B2745474.png)
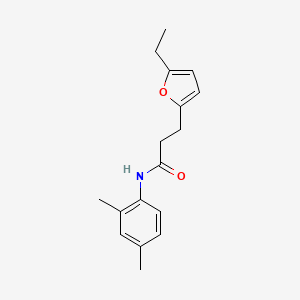
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2745477.png)
![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)
